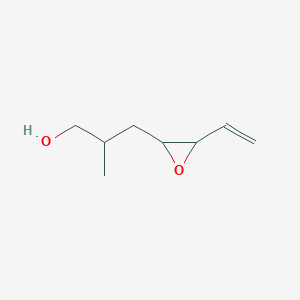
Myelin peptide amide-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myelin peptide amide-16 (MPA-16) is a synthetic peptide that has been found to have potential therapeutic effects on various neurological disorders. It is a derivative of the myelin basic protein (MBP), which is a major constituent of the myelin sheath that covers nerve fibers in the central nervous system. The discovery of MPA-16 has opened up new avenues for research and has the potential to revolutionize the treatment of neurological disorders.
作用机制
Myelin peptide amide-16 acts by binding to specific receptors on the surface of immune cells and neurons. It modulates the immune response by reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It also promotes the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, which are responsible for myelination in the central nervous system. Myelin peptide amide-16 also enhances the production of neurotrophic factors, which promote the survival and growth of neurons.
Biochemical and physiological effects:
Myelin peptide amide-16 has been found to have several biochemical and physiological effects. It promotes the production of myelin proteins, which are essential for the formation and maintenance of the myelin sheath. It also reduces the production of reactive oxygen species, which can cause oxidative damage to neurons. Myelin peptide amide-16 has been found to enhance the expression of genes involved in neuronal survival and growth. It also promotes the formation of synapses, which are essential for neuronal communication.
实验室实验的优点和局限性
Myelin peptide amide-16 has several advantages for lab experiments. It is a well-characterized peptide, and its synthesis method is well-established. The purity and quality of the peptide can be easily controlled. Myelin peptide amide-16 has been extensively studied for its therapeutic potential, and its mechanism of action is well-understood. However, there are also some limitations. Myelin peptide amide-16 is a synthetic peptide, and its effects may differ from those of the natural MBP. The effects of Myelin peptide amide-16 may also vary depending on the disease model and experimental conditions.
未来方向
There are several future directions for research on Myelin peptide amide-16. One area of research is the development of more potent and selective analogs of Myelin peptide amide-16. Another area of research is the optimization of the dosing and delivery of Myelin peptide amide-16 for maximum therapeutic effect. The use of Myelin peptide amide-16 in combination with other drugs or therapies is also an area of interest. Further research is needed to understand the long-term effects of Myelin peptide amide-16 and its potential for clinical application.
Conclusion:
Myelin peptide amide-16 is a promising therapeutic agent for various neurological disorders. Its mechanism of action is well-understood, and it has been extensively studied for its therapeutic potential. While there are some limitations to its use in lab experiments, the future directions for research on Myelin peptide amide-16 are promising. With continued research, Myelin peptide amide-16 has the potential to revolutionize the treatment of neurological disorders.
合成方法
Myelin peptide amide-16 is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and analytical HPLC. The synthesis method is well-established, and the purity and quality of the peptide can be easily controlled.
科学研究应用
Myelin peptide amide-16 has been extensively studied for its therapeutic potential in various neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that Myelin peptide amide-16 can promote remyelination, reduce inflammation, and protect neurons from damage. It has also been found to enhance cognitive function and memory.
属性
CAS 编号 |
141311-87-7 |
|---|---|
产品名称 |
Myelin peptide amide-16 |
分子式 |
C77H131N27O23 |
分子量 |
1803 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C77H131N27O23/c1-38(2)33-52(69(121)92-42(6)63(115)101-54(35-105)71(123)90-39(3)60(82)112)99-70(122)53(34-44-20-22-45(109)23-21-44)100-65(117)47(16-9-11-29-79)96-72(124)55(36-106)102-66(118)48(17-12-30-87-76(83)84)95-68(120)50(25-27-59(81)111)97-73(125)56(37-107)103-74(126)57-19-14-32-104(57)75(127)51(18-13-31-88-77(85)86)98-64(116)46(15-8-10-28-78)94-67(119)49(24-26-58(80)110)93-62(114)41(5)91-61(113)40(4)89-43(7)108/h20-23,38-42,46-57,105-107,109H,8-19,24-37,78-79H2,1-7H3,(H2,80,110)(H2,81,111)(H2,82,112)(H,89,108)(H,90,123)(H,91,113)(H,92,121)(H,93,114)(H,94,119)(H,95,120)(H,96,124)(H,97,125)(H,98,116)(H,99,122)(H,100,117)(H,101,115)(H,102,118)(H,103,126)(H4,83,84,87)(H4,85,86,88)/t39-,40-,41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
InChI 键 |
UFMBFIIJKCBBHN-MEKJRKEKSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
其他 CAS 编号 |
141311-87-7 |
序列 |
AAQKRPSQRSKYLASA |
同义词 |
MPA-16 myelin peptide amide-16 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



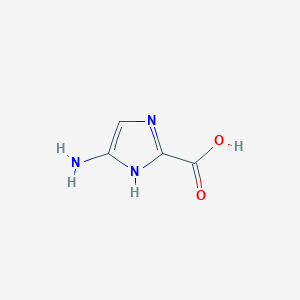
![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)
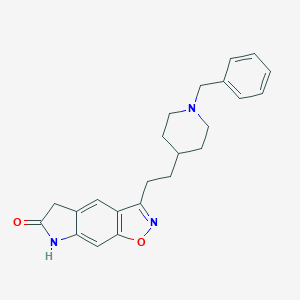
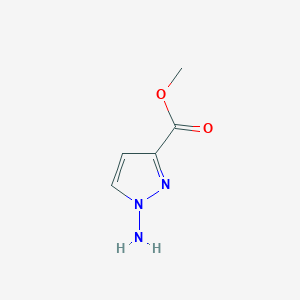
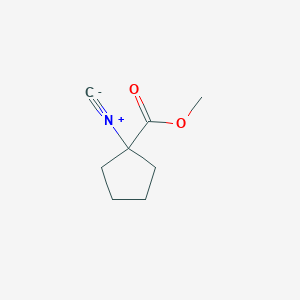
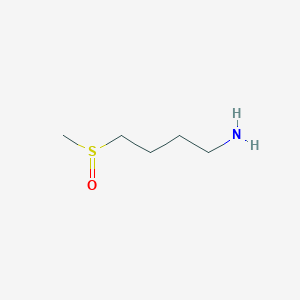
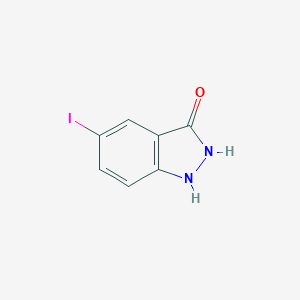

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

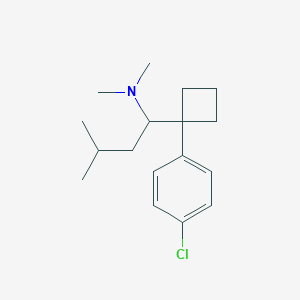
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
